3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide
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Overview
Description
3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Clemmensen Reduction: This step reduces the carbonyl group to a methylene group.
Chlorination: This step introduces the trichloroethyl group to the molecule.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide can be compared with similar compounds such as:
- 3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide
- 3-methyl-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}butyramide
- 3-methyl-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C14H19Cl3N2O2 |
---|---|
Molecular Weight |
353.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]benzamide |
InChI |
InChI=1S/C14H19Cl3N2O2/c1-10-5-3-6-11(9-10)12(20)19-13(14(15,16)17)18-7-4-8-21-2/h3,5-6,9,13,18H,4,7-8H2,1-2H3,(H,19,20) |
InChI Key |
PBMCHFGBOCIDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NCCCOC |
Origin of Product |
United States |
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